Meta-Chlorophenyl Substitution: A Structural Differentiator from Common para-Substituted Analogs
The target compound features a unique meta-chlorophenyl substitution on the benzamide nitrogen, unlike the more common para-substituted analogs such as N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 361167-18-2) and N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 337483-27-9) . A closely related 4-anilidoquinazoline derivative with a meta-chlorophenyl group demonstrated EGFR inhibition with an IC50 of 600 nM, indicating that this substitution pattern can confer specific kinase inhibitory activity [1]. While direct comparative data between the target and its para-substituted analogs are not available, the meta-chloro orientation is expected to alter hydrogen-bonding capacity and steric fit within ATP-binding pockets compared to para-substituted congeners .
| Evidence Dimension | Substitution pattern on terminal phenyl ring |
|---|---|
| Target Compound Data | Meta-chlorophenyl (3-chlorophenyl) substituent |
| Comparator Or Baseline | Para-hydroxyphenyl analog (CAS 361167-18-2); 2,6-dimethylphenyl analog (CAS 337483-27-9) |
| Quantified Difference | Not directly quantified; inferred from SAR of congeneric series |
| Conditions | Structural comparison; no direct co-assay data available |
Why This Matters
For researchers requiring a specific halogen substitution pattern for target engagement or ADME optimization, this compound offers a distinct vector that cannot be replicated by para-substituted analogs.
- [1] BindingDB. BDBM4398: N-(3-chlorophenyl)-6-methylquinazolin-4-amine, IC50 600 nM for EGFR. View Source
